molecular formula C16H17N3O3 B11466305 5-[(2,5-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

5-[(2,5-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11466305
M. Wt: 299.32 g/mol
InChI Key: RGISMIQGQCHNAS-UHFFFAOYSA-N
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Description

5-[(2,5-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound with a complex structure that includes a benzimidazole core substituted with a 2,5-dimethoxybenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzylamine and 1,3-dihydro-2H-benzimidazol-2-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common conditions include heating the reaction mixture to a specific temperature and maintaining it for a set duration.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

5-[(2,5-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(2,5-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1,3-dihydro-2H-benzimidazol-2-one: A structurally similar compound with different substituents.

    2,5-Dimethoxybenzylamine: Shares the 2,5-dimethoxybenzyl group but lacks the benzimidazole core.

Uniqueness

5-[(2,5-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

5-[(2,5-dimethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C16H17N3O3/c1-21-12-4-6-15(22-2)10(7-12)9-17-11-3-5-13-14(8-11)19-16(20)18-13/h3-8,17H,9H2,1-2H3,(H2,18,19,20)

InChI Key

RGISMIQGQCHNAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2=CC3=C(C=C2)NC(=O)N3

Origin of Product

United States

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